(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile
Overview
Description
(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an acetonitrile group is attached to the 4-yl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3’-fluoro-4-bromobiphenyl.
Nucleophilic Substitution: The 3’-fluoro-4-bromobiphenyl undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF) to yield (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile.
Industrial Production Methods
Industrial production methods for (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Using industrial-grade reagents and solvents.
Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.
Purification: Utilizing industrial purification techniques such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the biphenyl ring can participate in electrophilic substitution reactions.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions with reagents like Grignard reagents to form ketones or amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) and catalytic hydrogenation conditions are employed.
Major Products
Electrophilic Substitution: Products include halogenated biphenyl derivatives.
Nucleophilic Addition: Products include substituted ketones and amines.
Scientific Research Applications
(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and enzymes. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3′-formyl[1,1′-biphenyl]-4-carbonitrile: Similar structure with a formyl group instead of an acetonitrile group.
4-Fluoro-3-formylbenzamide: Contains a benzamide group instead of a biphenyl structure.
(5-Fluoro-2-methylphenyl)acetonitrile: Similar acetonitrile group but with a different aromatic ring structure.
Uniqueness
(3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the specific positioning of the fluorine and acetonitrile groups on the biphenyl structure, which imparts distinct chemical and physical properties. This unique arrangement can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAWJUHSQNUEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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